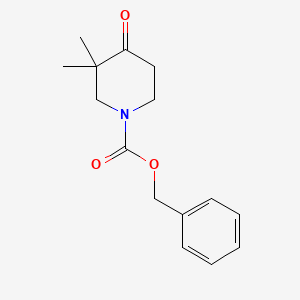

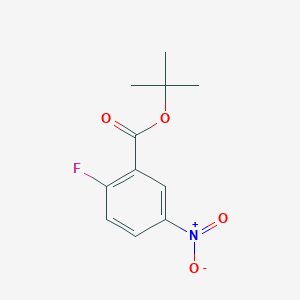

Tert-butyl 2-fluoro-5-nitrobenzoate

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and nitro functional groups in aromatic systems. For instance, an aromatic bishalide with tert-butyl groups was synthesized through a reaction involving tert-butylisophthaloyl chloride and fluorobenzene . Another synthesis method includes the use of tert-butyl nitrite as a nitrosation reagent and an oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines with α-oxocarboxylic acids . These methods suggest that tert-butyl 2-fluoro-5-nitrobenzoate could potentially be synthesized through similar reactions involving tert-butyl groups and nitro functionalization on a fluorinated benzene ring.

Molecular Structure Analysis

The molecular structure of compounds related to tert-butyl 2-fluoro-5-nitrobenzoate often includes aromatic systems with substituents that influence their physical and chemical properties. For example, the introduction of tert-butyl groups and fluorine atoms into polyimides results in materials with desirable properties such as solubility and thermal stability . The molecular structure of tert-butyl 2-fluoro-5-nitrobenzoate would likely exhibit similar influences from its substituents, affecting its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving tert-butyl and nitro groups in aromatic compounds can be complex. For instance, the photolysis of o-nitro-tert-butylbenzenes leads to the formation of indolones, indicating that the nitro group can participate in photochemical reactions . Tert-butyl nitrite has also been used as a synthon in multicomponent reactions leading to the formation of fused quinolines and isoquinolines . These studies suggest that tert-butyl 2-fluoro-5-nitrobenzoate could undergo similar reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl and nitro groups are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric bulk, while nitro and fluoro groups can affect the electron distribution within the molecule. The papers describe polymers with tert-butyl and fluorinated groups having high thermal stability, good solubility, and desirable mechanical properties . These properties are important for the application of these materials in various fields, such as electronics and aerospace. Tert-butyl 2-fluoro-5-nitrobenzoate would likely exhibit unique physical and chemical properties due to the presence of these functional groups.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Novel Compounds : A study involved synthesizing a new compound by reacting 3-nitrobenzoyl phosphoramidic dichloride and tert-butyl amine, demonstrating the utility of tert-butyl groups in the synthesis of structurally complex molecules. The synthesized compound was characterized using various spectroscopic techniques, and its structural and conformational properties were analyzed through single-crystal X-ray diffraction (Gholivand et al., 2009).

Radiopharmaceutical Development

- Synthesis of Radiolabeled Compounds : Research on the synthesis of new nitroimidazole compounds using silicon-[(18)F]fluorine chemistry highlighted the potential of tert-butyl and fluoro groups in developing radiopharmaceuticals for tumor hypoxia detection. The study provides insights into the stability and in vivo behavior of these compounds, contributing to the advancement of diagnostic imaging (Joyard et al., 2013).

Material Science

- Development of Aromatic Polyimides : The synthesis of a novel fluorinated diamine monomer incorporating tert-butyl groups led to the preparation of fluorinated polyimides with remarkable solubility, thermal stability, and mechanical properties. This research opens new avenues for the development of high-performance materials with potential applications in aerospace, electronics, and beyond (Yang, Su, & Wu, 2004).

Organic Magnetic Materials

- The synthesis of highly stable nitroxide radicals incorporating tert-butyl groups and their characterization by electron spin resonance spectroscopy, crystallography, and magnetic susceptibility measurements. These compounds exhibit unique magnetic properties, providing a foundation for the development of organic magnetic materials (Ferrer et al., 2001).

Safety and Hazards

The safety information for Tert-butyl 2-fluoro-5-nitrobenzoate indicates that it has some hazards. The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

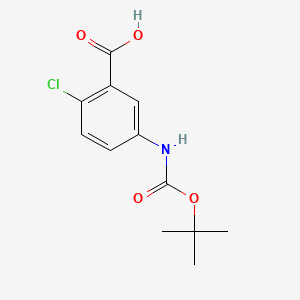

IUPAC Name |

tert-butyl 2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDUZCFVCPSEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625291 | |

| Record name | tert-Butyl 2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-fluoro-5-nitrobenzoate | |

CAS RN |

526218-22-4 | |

| Record name | tert-Butyl 2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.